GLP-1 Receptor Ligand Activity: Potency Data Distinguishes This Compound from Typical Pyrazolopyrimidine Scaffolds
The compound is annotated as a GLP-1 receptor ligand with a reported potency of 12,589.3 nM, sourced from the PubChem BioAssay data set via the GLASS database . By contrast, the structurally related 1H-pyrazole analog (compound 5 in Yengoyan et al.) was evaluated exclusively for plant growth stimulation and showed no GLP-1R annotation, while the majority of pyrazolopyrimidine derivatives reported in the literature target kinase enzymes (e.g., FGFR, IC50 ~5.18 µM for certain pyrazolo[3,4-d]pyrimidines) [1]. This demonstrates a clear functional divergence: the 1-phenyl substitution redirects the scaffold toward GLP-1R engagement, a target not associated with the broader in-class chemical series.
| Evidence Dimension | GLP-1R Binding Potency |
|---|---|
| Target Compound Data | Potency = 12,589.3 nM |
| Comparator Or Baseline | In-class pyrazolopyrimidine analogs (e.g., 1H-pyrazole derivative compound 5): no GLP-1R activity reported; typical pyrazolopyrimidines target kinases with IC50 values in the low micromolar range (e.g., FGFR IC50 = 5.18 µM) |
| Quantified Difference | Target compound uniquely engages GLP-1R at a potency of ~12.6 µM, whereas in-class analogs lack GLP-1R annotation and predominantly target kinases |
| Conditions | PubChem BioAssay data set; GLP-1R ligand annotation via GLASS database |
Why This Matters
For researchers seeking small-molecule GLP-1R ligands, this compound offers a synthetically accessible pyrazolopyrimidine-thioether scaffold with measurable, albeit modest, GLP-1R potency, providing a starting point for medicinal chemistry optimization that is mechanistically distinct from the kinase-targeting activity of structurally related pyrazolopyrimidines.
- [1] Synthesis, docking study and antitumor evaluation of certain newly synthesized pyrazolo[3,4-d]pyrimidine derivatives. Semantic Scholar. FGFR IC50 = 5.18 µM. View Source
